
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is a synthetic organic compound It is characterized by the presence of a morpholine ring substituted with hydroxybutynyl and phenylpropynyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide typically involves multi-step organic reactions. One possible route could involve the alkylation of morpholine with 4-hydroxybut-2-yne and 3-phenylprop-2-yne under controlled conditions. The reaction may require the use of a base such as sodium hydride or potassium carbonate to deprotonate the morpholine, followed by the addition of the alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide can undergo various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The alkyne groups can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium thiocyanate (KSCN).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield ketones or aldehydes, while reduction could produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both hydroxy and phenyl groups could enhance binding affinity to biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features might be optimized to develop new drugs for treating diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide exerts its effects would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(4-Hydroxybut-2-yn-1-yl)morpholine
- 4-(3-Phenylprop-2-yn-1-yl)morpholine
- 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)piperidine
Uniqueness
Compared to similar compounds, 4-(4-Hydroxybut-2-yn-1-yl)-4-(3-phenylprop-2-yn-1-yl)morpholin-4-ium bromide is unique due to the presence of both hydroxybutynyl and phenylpropynyl groups on the morpholine ring. This dual substitution pattern can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
671223-19-1 |
|---|---|
Molekularformel |
C17H20BrNO2 |
Molekulargewicht |
350.2 g/mol |
IUPAC-Name |
4-[4-(3-phenylprop-2-ynyl)morpholin-4-ium-4-yl]but-2-yn-1-ol;bromide |
InChI |
InChI=1S/C17H20NO2.BrH/c19-14-5-4-10-18(12-15-20-16-13-18)11-6-9-17-7-2-1-3-8-17;/h1-3,7-8,19H,10-16H2;1H/q+1;/p-1 |
InChI-Schlüssel |
BUWIZNBRWQRGRZ-UHFFFAOYSA-M |
Kanonische SMILES |
C1COCC[N+]1(CC#CCO)CC#CC2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-7,9-diphenyl-2,3,8-triazaspiro[4.5]deca-3,6,9-trien-1-one](/img/structure/B15159316.png)
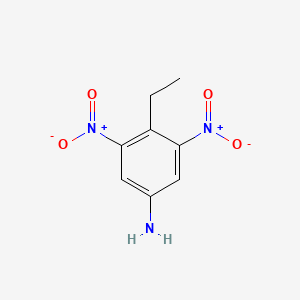
![2,12-dimethoxy-7,17-dioctyl-7,17-diazapentacyclo[11.7.0.03,11.05,9.015,19]icosa-1,3,5(9),10,12,14,19-heptaene-6,8,16,18-tetrone](/img/structure/B15159324.png)
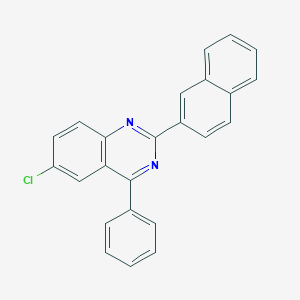
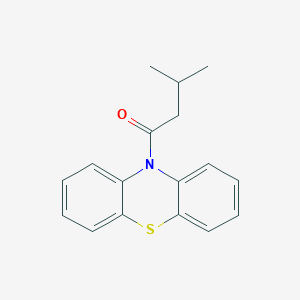
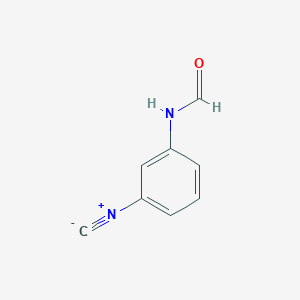
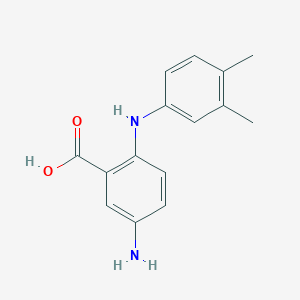
![1-[5-(5-Nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl]piperazine](/img/structure/B15159350.png)
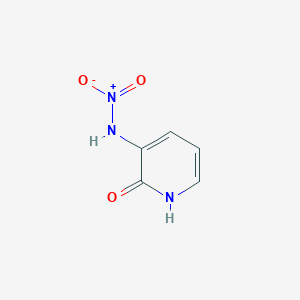
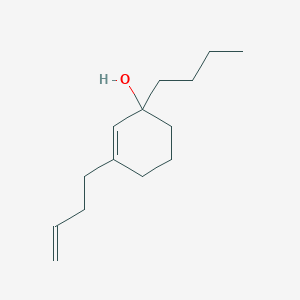

![Dibutyl (2R,3R)-2,3-bis[(trimethylsilyl)oxy]butanedioate](/img/structure/B15159384.png)
![Methyl 2-[[4-chloro-6-(2-methoxycarbonylphenoxy)-1,3,5-triazin-2-yl]oxy]benzoate](/img/structure/B15159385.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-dipropyl-](/img/structure/B15159397.png)
